2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
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Overview
Description
2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a bromine atom attached to a benzamide structure, which is further substituted with a tetrahydrobenzo[b][1,4]oxazepine moiety. The presence of multiple functional groups, including a bromine atom, a ketone, and an amide, makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the bromination of benzamide to introduce the bromine atom at the desired position. This can be achieved using bromine (Br₂) in the presence of a suitable solvent like acetic acid.
Synthesis of the Tetrahydrobenzo[b][1,4]oxazepine Moiety: This step involves the cyclization of appropriate precursors to form the oxazepine ring. Commonly, this can be achieved through the reaction of an amine with a ketone or aldehyde under acidic or basic conditions.
Coupling of the Two Fragments: The final step involves coupling the brominated benzamide with the tetrahydrobenzo[b][1,4]oxazepine derivative. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety, continuous flow reactors could be employed.
Catalysis: Using catalysts to lower the activation energy and increase the reaction rate.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propyl side chain, using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic cycles due to its functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Anticancer Research: Investigated for its potential anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide exerts its effects depends on its interaction with molecular targets. The bromine atom and the amide group can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The oxazepine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide makes it unique compared to its analogs with different halogens. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c1-4-11-24-17-12-14(23-19(25)15-7-5-6-8-16(15)22)9-10-18(17)27-13-21(2,3)20(24)26/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEDKSGZXZROBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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